N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide, also known as Compound 1, is a novel small molecule that has attracted significant attention from researchers due to its potential therapeutic applications.

Scientific Research Applications

1. FLT3 Inhibitors in Acute Myeloid Leukemia Treatment The compound has been found to be a potent FLT3 inhibitor . FLT3 inhibitors are being explored as a viable therapy for acute myeloid leukemia (AML). The compound can inhibit phosphorylation of FLT3 and induce apoptosis in a concentration-dependent manner .

Anticancer Activity

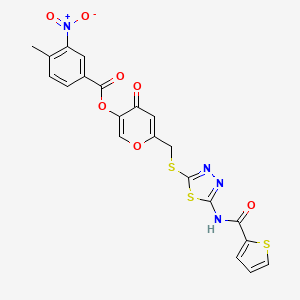

The compound has shown moderate to good anticancer activity against various human cancer cell lines such as MCF-7 (breast), A549 (lung), DU-145 (prostate), and MDA MB-231 (breast) . The most potent compounds were those containing methoxy and nitro groups in the benzamide moiety .

Antibacterial Activity

The 1,4-benzoxazine and its compounds, which include the compound , have shown antibacterial activity .

Antithrombotic Activity

The compound has shown potential as an antithrombotic agent .

Anticonvulsant Activity

The compound has demonstrated anticonvulsant activity .

5-HT6 Receptor Antagonists

The compound has been found to act as a 5-HT6 receptor antagonist .

Bladder-Selective Potassium Channel Openers

The compound has shown potential as a bladder-selective potassium channel opener .

Dopamine Agonists

The compound has demonstrated activity as a dopamine agonist .

Mechanism of Action

Target of Action

The primary target of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide is the GABA A α5 receptor . This receptor is a subtype of the GABA A receptors, which are members of the ligand-gated ion channel superfamily . The GABA A α5 receptor plays a crucial role in cognitive functions and is associated with cognitive disorders such as Alzheimer’s disease .

Mode of Action

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide exhibits affinity and selectivity for the GABA A α5 receptor binding site . By binding to this site, the compound can modulate the function of the receptor, potentially enhancing its activity . This interaction can lead to changes in neuronal signaling, which can have various effects on cognitive function .

Biochemical Pathways

Given its target, it is likely that it impacts theGABAergic system , which is the major inhibitory neurotransmitter system in the brain . Modulation of this system can have widespread effects on neuronal signaling and brain function .

Result of Action

The molecular and cellular effects of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide’s action are likely to be diverse, given the widespread role of the GABAergic system in the brain . By modulating the activity of the GABA A α5 receptor, the compound could potentially enhance inhibitory signaling, which could have various effects on neuronal function and cognition .

Action Environment

The action, efficacy, and stability of N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide could be influenced by various environmental factors. These could include the presence of other drugs or substances, the physiological state of the individual, and genetic factors that could affect the expression or function of the GABA A α5 receptor . .

properties

IUPAC Name |

N'-(1,2-oxazol-3-yl)-N-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O3/c16-10(11(17)14-9-4-6-18-15-9)13-7-8-3-1-2-5-12-8/h1-6H,7H2,(H,13,16)(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACJIKAUTHFAJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC(=O)C(=O)NC2=NOC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(isoxazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 3-[2-[(2-chloroacetyl)amino]ethoxy]pyrrolidine-1-carboxylate](/img/structure/B2976958.png)

![{2-[(Dimethylamino)methyl]phenyl}methanamine dihydrochloride](/img/no-structure.png)

![5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxo-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2976967.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-chloro-3-nitrobenzoate](/img/structure/B2976975.png)